Magnesium trisilicate

Pharmaceutical Formulation Antacid Performance Calorimetry

Select Magnesium Trisilicate (CAS 39365-87-2) for a tripartite functional profile unmatched by alternative magnesium salts. Its slow, sustained acid neutralization provides an extended duration of action, as calorimetric studies prove it contributes most to duration versus MgCO₃ or NaHCO₃. The in situ formation of a protective colloidal silica gel and its superior adsorptive capacity—outperforming MgO and kaolin for drugs like nitrofurantoin—make it indispensable for sustained-release antacids and adsorption applications. Choose USP/EP-grade material to ensure acid-consuming capacity (140–160 mL 0.1N HCl/g) and SiO₂/MgO content meet regulatory benchmarks. This is the definitive excipient for formulators who cannot compromise on performance when substituting with generic antacids or silicates.

Molecular Formula Mg2O8Si3
Molecular Weight 260.86 g/mol
CAS No. 39365-87-2
Cat. No. B1164914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium trisilicate
CAS39365-87-2
Molecular FormulaMg2O8Si3
Molecular Weight260.86 g/mol
Structural Identifiers
SMILES[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2]
InChIInChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4
InChIKeyGXGAKHNRMVGRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 g / 500 g / 1 kg / 2.5 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and alcohol

Magnesium Trisilicate (CAS 39365-87-2) USP Grade Specifications and Procurement Criteria


Magnesium trisilicate is a hydrated inorganic silicate compound with the approximate formula Mg₂Si₃O₈·xH₂O, composed of magnesium oxide and silicon dioxide in varying water content [1]. It is officially recognized in both the United States Pharmacopeia (USP) and European Union food additive regulations (E 553a(ii)), where it is defined as containing not less than 20.0% MgO and not less than 45.0% SiO₂ under USP standards, or not less than 29.0% MgO and not less than 65.0% SiO₂ on an ignited basis under EU specifications [2][3]. The compound exhibits a loss on ignition between 17.0% and 34.0%, reflecting its variable hydration state [1]. Its acid-consuming capacity is standardized at 140–160 mL of 0.10 N hydrochloric acid per gram on an anhydrous basis, providing a quantitative benchmark for pharmaceutical grade procurement [1][4].

Why Magnesium Trisilicate Cannot Be Casually Substituted with Other Magnesium Salts or Silicates


Magnesium trisilicate exhibits a unique tripartite functional profile—slow, sustained acid neutralization, in situ formation of a protective colloidal silica gel, and significant adsorptive capacity—that is not replicated by any single alternative magnesium salt or silicate [1][2]. Unlike rapidly acting antacids such as magnesium hydroxide or sodium bicarbonate, magnesium trisilicate provides extended duration of action due to its sluggish reaction kinetics with hydrochloric acid [1]. In pharmacokinetic studies, its silicon bioavailability profile differs markedly from sodium aluminosilicate and zeolite A, with a distinct urinary excretion half-life of 16–20 hours in rats [3]. Furthermore, its adsorptive capacity for drugs such as nitrofurantoin exceeds that of magnesium oxide, talc, kaolin, and aluminum hydroxide, making substitution consequential for drug–excipient interaction outcomes [4]. These compound-specific properties preclude generic interchange without compromising performance in formulations, adsorption applications, or sustained-release antacid systems.

Quantitative Differentiation Evidence for Magnesium Trisilicate (CAS 39365-87-2) vs. Antacid and Silicate Comparators


Sustained Acid Neutralization Duration vs. Magnesium Carbonate and Sodium Bicarbonate

In a solution calorimetry study of magnesium trisilicate mixture BP, magnesium trisilicate contributed most to the duration of neutralization, whereas light magnesium carbonate contributed most to the total acid-neutralizing capacity (ANC), and sodium bicarbonate contributed the least to ANC [1]. The study demonstrated positive synergy between magnesium trisilicate and light magnesium carbonate, producing a greater than expected ANC when combined [1].

Pharmaceutical Formulation Antacid Performance Calorimetry

Silicon Bioavailability and Pharmacokinetics vs. Zeolite A and Sodium Aluminosilicate

In a randomized four-way crossover study in beagle dogs comparing oral silicon bioavailability, magnesium trisilicate (20 mg/kg) produced a mean plasma silicon AUC of 8.8 ± 3.0 mg·hr/L and Cmax of 0.75 ± 0.31 mg/L [1]. Zeolite A (30 mg/kg) yielded a higher AUC of 9.5 ± 4.5 mg·hr/L and Cmax of 1.07 ± 1.06 mg/L, while sodium aluminosilicate (16 mg/kg) produced an AUC of 7.7 ± 1.6 mg·hr/L and Cmax of 0.67 ± 0.27 mg/L [1]. Only Zeolite A achieved statistically significant silicon absorption relative to baseline (p = 0.041) [1]. No compound produced statistically significant aluminum absorption [1].

Pharmacokinetics Silicon Bioavailability Osteoporosis Research

Urinary Silicon Excretion Kinetics vs. Zeolite A, Sodium Silicate, and Sodium Aluminosilicate

In a rat study evaluating urinary silicon excretion following oral administration of four silicon compounds, magnesium trisilicate exhibited a urinary excretion half-life of 16–20 hours, placing it intermediate among the test materials [1]. Zeolite A showed the most rapid excretion (half-life 6–8 hours), sodium silicate exhibited a half-life of approximately 24 hours, and sodium aluminosilicate displayed the slowest excretion (half-life approximately 38 hours) [1]. All four materials followed first-order excretion kinetics [1].

Toxicology Silicon Metabolism Excretion Kinetics

In Vitro Adsorptive Capacity for Nitrofurantoin vs. Six Pharmaceutical Excipients

In vitro adsorption studies using an identical initial concentration of nitrofurantoin demonstrated that magnesium trisilicate exhibited the greatest adsorptive capacity among seven tested pharmaceutical excipients [1]. Bismuth oxycarbonate, talc, kaolin, and magnesium oxide showed intermediate adsorption, while aluminum hydroxide and calcium carbonate exhibited low or no detectable adsorption [1]. In vivo administration of magnesium trisilicate with nitrofurantoin in healthy human subjects reduced both the rate and extent of drug excretion, and significantly shortened the duration during which urinary drug concentration exceeded the minimum effective concentration of 32 µg/mL [1].

Drug–Excipient Interaction Adsorption Bioavailability

Gastric pH Elevation in Obstetric Prophylaxis vs. Sodium Citrate and Cimetidine

In a clinical trial of 78 obstetric patients undergoing elective or emergency surgery, magnesium trisilicate mixture B.P.C. produced the most alkaline gastric pH values among three prophylactic regimens [1]. The mean gastric pH values were 7.9 (elective) and 7.3 (emergency) with a range of 2.9–9.1 [1]. In comparison, sodium citrate 0.3 mol/L produced mean pH values of 5.4 (elective) and 5.9 (emergency) with a narrower range of 3.9–7.7, while cimetidine yielded mean pH values of 6.2 (elective) and 5.0 (emergency) with a range of 1.6–7.3 [1]. Aspirated gastric volumes were highly variable for both antacid regimens: 12–172 mL for magnesium trisilicate and 9–290 mL for sodium citrate [1].

Clinical Pharmacology Obstetric Anesthesia Antacid Prophylaxis

Regulatory Compositional Specification vs. Magnesium Silicate (E 553a(i))

Under EU food additive regulations, magnesium trisilicate is classified as E 553a(ii) with a defined compositional assay requirement of not less than 29.0% MgO and not less than 65.0% SiO₂ on an ignited basis [1]. This distinguishes it from general magnesium silicate (E 553a(i)), which may have different compositional specifications depending on the synthetic route and hydration state. The USP monograph for magnesium trisilicate further specifies not less than 20.0% MgO and not less than 45.0% SiO₂, with a loss on ignition between 17.0% and 34.0% [2].

Food Additive Specification Regulatory Compliance Purity Criteria

Procurement-Relevant Application Scenarios for Magnesium Trisilicate (CAS 39365-87-2) Based on Quantified Differentiation


Sustained-Release Antacid Formulation Development

Formulation scientists developing sustained-release antacid products should select magnesium trisilicate for its extended duration of acid neutralization, as demonstrated by calorimetric studies showing it contributes most to duration of action compared to magnesium carbonate and sodium bicarbonate [1]. The positive synergy observed when combined with light magnesium carbonate enables formulation strategies that balance immediate and sustained neutralization profiles [1].

Silicon Bioavailability and Pharmacokinetic Research

Investigators studying silicon bioavailability or conducting osteoporosis-related research should consider magnesium trisilicate as a silicon source with an intermediate release profile. It produces a plasma silicon AUC of 8.8 mg·hr/L and Cmax of 0.75 mg/L in dogs, distinct from higher-bioavailability Zeolite A and lower-bioavailability sodium aluminosilicate [2]. Its urinary excretion half-life of 16–20 hours in rats further distinguishes it from faster-clearing and slower-clearing silicate comparators [3].

Drug–Excipient Compatibility and Adsorption Studies

For pharmaceutical formulation and preformulation studies, magnesium trisilicate must be carefully evaluated for potential drug–excipient interactions due to its superior adsorptive capacity. It exhibits greater nitrofurantoin adsorption than magnesium oxide, talc, kaolin, and aluminum hydroxide [4]. This property is both a liability (reducing drug bioavailability) and an opportunity (for adsorbent-based drug delivery or detoxification applications) [4].

High-Alkalinity Gastric pH Prophylaxis Research

Clinical researchers requiring maximal gastric pH elevation for aspiration prophylaxis studies should select magnesium trisilicate mixtures, which produced mean gastric pH values of 7.9 (elective) and 7.3 (emergency) in obstetric patients—significantly higher than sodium citrate (pH 5.4–5.9) or cimetidine (pH 5.0–6.2) [5]. However, the wide inter-patient pH variability (range 2.9–9.1) and lack of gastric volume reduction must be considered in study design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium trisilicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.